molecular formula C16H19NO5 B2831420 3-(1-Benzofuran-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid CAS No. 74884-01-8

3-(1-Benzofuran-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

Cat. No.: B2831420
CAS No.: 74884-01-8
M. Wt: 305.33
InChI Key: GIXKBPRQCICSHS-UHFFFAOYSA-N
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Description

3-(1-Benzofuran-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid is an organic compound that features a benzofuran ring, a propanoic acid moiety, and a tert-butyl carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Benzofuran-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid typically involves multiple steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne under acidic conditions.

    Introduction of the Propanoic Acid Moiety: The benzofuran derivative is then subjected to a Friedel-Crafts acylation reaction using propanoic acid or its derivatives in the presence of a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Carbamate Group: The final step involves the protection of the amino group with a tert-butyl carbamate, which can be achieved by reacting the intermediate with di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and the implementation of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzofuran ring can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of benzofuran-2,3-dione derivatives.

    Reduction: The carbonyl group in the propanoic acid moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamate group, where the tert-butyl group can be replaced by other alkyl or aryl groups using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl or aryl halides, nucleophiles such as amines or thiols

Major Products

    Oxidation: Benzofuran-2,3-dione derivatives

    Reduction: Alcohol derivatives of the propanoic acid moiety

    Substitution: Various substituted carbamate derivatives

Scientific Research Applications

Chemistry

In organic synthesis, 3-(1-Benzofuran-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid serves as a building block for the synthesis of more complex molecules

Biology and Medicine

This compound is of interest in medicinal chemistry due to its potential biological activity. It can be used as a precursor for the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors. Its structural features may allow it to interact with biological macromolecules in unique ways, making it a valuable tool in drug discovery and development.

Industry

In the industrial sector, this compound could be used in the production of specialty chemicals and advanced materials. Its reactivity and functional groups make it suitable for incorporation into polymers, coatings, and other materials with specific properties.

Mechanism of Action

The mechanism by which 3-(1-Benzofuran-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid exerts its effects depends on its specific application. In a biological context, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The benzofuran ring and carbamate group can interact with the active sites of enzymes, potentially inhibiting or activating their function. The propanoic acid moiety may also play a role in the compound’s overall bioactivity by influencing its solubility and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

    3-(1-Benzofuran-3-yl)-2-aminopropanoic acid: Lacks the carbamate group, which may affect its reactivity and biological activity.

    3-(1-Benzofuran-3-yl)propanoic acid: Lacks both the amino and carbamate groups, making it less versatile in synthetic applications.

    2-(1-Benzofuran-3-yl)acetic acid: Has a different carbon chain length, which can influence its chemical properties and reactivity.

Uniqueness

3-(1-Benzofuran-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid is unique due to the presence of the tert-butyl carbamate group, which provides additional reactivity and potential for modification. This makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry for the development of new therapeutic agents.

Properties

IUPAC Name

3-(1-benzofuran-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO5/c1-16(2,3)22-15(20)17-12(14(18)19)8-10-9-21-13-7-5-4-6-11(10)13/h4-7,9,12H,8H2,1-3H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIXKBPRQCICSHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=COC2=CC=CC=C21)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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